Cellular Antiproliferative Potency in U2OS Osteosarcoma Cells: IC50 Comparison
Antitumor agent-153 exhibits an IC50 of 5.86 μM against U2OS cells, as determined by cell viability assay . In contrast, the parent compound PRT4165, while showing a cell-free IC50 of 3.9 μM against BMI1/RING1A , lacks a directly reported cellular IC50 for U2OS viability; functional effects on ubiquitination are observed at ~50 μM . This indicates that Antitumor agent-153 achieves cellular potency at a lower concentration and provides a defined quantitative benchmark absent in the parent compound.
| Evidence Dimension | Cell viability inhibition (IC50) |
|---|---|
| Target Compound Data | 5.86 μM (U2OS cells) |
| Comparator Or Baseline | PRT4165: Cell-free IC50 = 3.9 μM (BMI1/RING1A); functional ubiquitination reduction at ~50 μM in U2OS cells |
| Quantified Difference | Antitumor agent-153 demonstrates a defined cellular IC50 at a concentration (5.86 μM) that is approximately 8.5-fold lower than the reported effective cellular concentration of PRT4165 (~50 μM). |
| Conditions | U2OS human osteosarcoma cells, cell viability assay (72 h incubation). |
Why This Matters
The defined cellular IC50 provides a clear benchmark for dose-response studies, enabling precise comparison and replication in osteosarcoma models, and reduces the ambiguity associated with the parent compound's cellular efficacy.
